molecular formula C16H16N2O B2787497 [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-30-7

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B2787497
CAS No.: 537018-30-7
M. Wt: 252.317
InChI Key: FPGBSKBURFOCLZ-UHFFFAOYSA-N
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Description

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]carboxylic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Benzimidazole derivatives are known to exhibit significant biological activities, and this compound is no exception.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. The methanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
  • (6-Methoxy-1H-benzimidazol-2-yl)methanol
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol

Uniqueness

Compared to similar compounds, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol features a unique substitution pattern that may confer distinct biological activities and chemical reactivity. The presence of the 3-methylbenzyl group can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBSKBURFOCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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